FAZ-3780

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

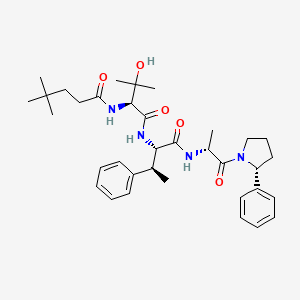

Molecular Formula |

C35H50N4O5 |

|---|---|

Molecular Weight |

606.8 g/mol |

IUPAC Name |

N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide |

InChI |

InChI=1S/C35H50N4O5/c1-23(25-15-10-8-11-16-25)29(38-32(42)30(35(6,7)44)37-28(40)20-21-34(3,4)5)31(41)36-24(2)33(43)39-22-14-19-27(39)26-17-12-9-13-18-26/h8-13,15-18,23-24,27,29-30,44H,14,19-22H2,1-7H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,27+,29-,30+/m0/s1 |

InChI Key |

YERCZICLLVTZGD-UYHZZQDISA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)N[C@H](C)C(=O)N2CCC[C@@H]2C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)O)NC(=O)CCC(C)(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)NC(C)C(=O)N2CCCC2C3=CC=CC=C3)NC(=O)C(C(C)(C)O)NC(=O)CCC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of FAZ-3780

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action for the novel small molecule inhibitor, FAZ-3780 (also known as G3Ib). This compound is a potent and specific modulator of stress granule formation, a cellular process implicated in a range of pathologies including neurodegenerative diseases and cancer. This document provides a comprehensive overview of its molecular target, binding kinetics, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Targeting the Central Hub of Stress Granule Assembly

This compound functions as a high-affinity inhibitor of Ras GTPase-activating protein-binding protein 1 (G3BP1) and its paralog G3BP2, which are central organizing proteins essential for the assembly of stress granules (SGs).[1][2] Under cellular stress, G3BP proteins promote the condensation of messenger ribonucleoproteins (mRNPs) into these non-membranous organelles.[3][4]

The primary molecular target of this compound is the NTF2-like (NTF2L) domain of G3BP1/2.[5] This domain is a critical protein-protein interaction hub. This compound was rationally designed to bind to a specific pocket within the NTF2L domain that is also targeted by viral proteins to inhibit SG formation.[1][4] By occupying this pocket, this compound sterically hinders the binding of key G3BP interaction partners, most notably Caprin1 and USP10.[1][3] The interaction with Caprin1, in particular, is crucial for promoting the liquid-liquid phase separation (LLPS) that drives the condensation of mRNPs into stress granules.[1][3]

Consequently, this compound effectively disrupts the G3BP-centric protein interaction network, thereby inhibiting the formation of stress granules in response to cellular stressors.[1][3] Furthermore, the compound has been demonstrated to rapidly dissolve pre-existing stress granules.[1][3]

Quantitative Analysis of G3BP1 Binding and Cellular Activity

The efficacy and specificity of this compound have been quantified through various biophysical and cell-based assays. The data underscores the compound's high-affinity, stereospecific binding to G3BP1 and its potent activity in cellular models.

Table 1: G3BP1 Binding Affinity of this compound and Related Compounds

| Compound | Alias | Target | Method | Binding Affinity (Kd) |

| This compound | G3Ib | G3BP1 | Surface Plasmon Resonance (SPR) | 0.15 µM [5] |

| FAZ-3852 | G3Ib' (inactive enantiomer) | G3BP1 | Surface Plasmon Resonance (SPR) | 44.5 µM |

| FAZ-3532 | G3Ia | G3BP1 | Surface Plasmon Resonance (SPR) | 0.54 µM |

| FAZ-3861 | G3Ia' (inactive enantiomer) | G3BP1 | Surface Plasmon Resonance (SPR) | 75.5 µM |

Table 2: Cellular Activity of this compound in Stress Granule Assays

| Assay | Cell Line | Stressor | This compound Concentration | Observed Effect |

| Inhibition of SG Formation | U2OS G3BP1-GFP | 250 µM Sodium Arsenite | 50 µM | Prevention of SG assembly[1][3] |

| Dissolution of Pre-formed SGs | U2OS G3BP1-GFP | 250 µM Sodium Arsenite | 50 µM | Rapid dissolution of existing SGs[1][3] |

| Disruption of G3BP1-Caprin1 Interaction | U2OS cell lysates | N/A | Dose-dependent | Reduction of co-immunoprecipitated Caprin1 with G3BP1[1] |

Visualizing the Mechanism and Experimental Designs

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway targeted by this compound and the workflows of key experiments.

Signaling Pathway

Experimental Workflow: In Vitro Condensate Disruption Assay

Experimental Workflow: Cellular Stress Granule Inhibition Assay

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Liquid-Liquid Phase Separation (LLPS) Assay

This assay reconstitutes the core components of stress granule condensation to assess the direct effect of this compound on this process.

-

Protein and RNA Preparation:

-

Reaction Buffer:

-

37 mM Tris, pH 7.5

-

116 mM NaCl

-

0.33% NP-40

-

2.6% glycerol

-

0.5 mM DTT[3]

-

-

Procedure:

-

The LLPS assay is performed in a total volume of 30 µL at 25°C.[3]

-

A master mix of G3BP1 and Caprin-1 is prepared in the reaction buffer.

-

This compound (from a DMSO stock) or a vehicle control (DMSO) is added to the protein mixture.

-

The reaction is initiated by adding total cellular RNA to a final concentration of 20 ng/µL.[3]

-

The mixture is shaken for 3 minutes at 450 rpm.[3]

-

The reaction is incubated for 70 minutes in the dark to allow for condensate formation.[3]

-

Droplets are imaged using differential interference contrast (DIC) or fluorescence microscopy.

-

The extent of phase separation is quantified by measuring the area and number of condensates.

-

Cellular Stress Granule Inhibition and Dissolution Assays

These cell-based assays evaluate the ability of this compound to prevent the formation of or dissolve existing stress granules in a cellular context.

-

Cell Line:

-

Reagents:

-

Inhibition Protocol:

-

Cells are pre-incubated with 50 µM this compound or vehicle (DMSO) for 20 minutes.[3]

-

Stress is induced by adding 250 µM NaAsO₂ to the media, which also contains 50 µM of the compound, for 30 minutes.[3]

-

Cells are washed twice with PBS and fixed with 4% paraformaldehyde (PFA) for 10 minutes.[3]

-

Stress granule formation is monitored and quantified by live-cell imaging of the G3BP1-GFP signal.[1][3]

-

-

Dissolution Protocol:

-

Stress granules are first induced by treating cells with 250 µM NaAsO₂ for 30 minutes.[3]

-

Following induction, 50 µM this compound or its inactive enantiomer is added to the culture medium.[3]

-

Cells are monitored by live-cell imaging to observe the dissolution of pre-formed G3BP1-GFP-positive granules over time.[1][3]

-

-

Data Analysis:

-

The percentage of stress granule area per cell is quantified using imaging software.

-

IC₅₀ values for inhibition can be calculated using GraphPad Prism software with a variable slope (four-parameter) fit equation.[3]

-

Co-Immunoprecipitation (Co-IP) for G3BP1-Caprin1 Interaction

This biochemical assay is used to demonstrate that this compound disrupts the physical interaction between G3BP1 and its binding partners in cell lysates.

-

Procedure:

-

U2OS cells expressing G3BP1-GFP are lysed.

-

Lysates are incubated with varying concentrations of this compound or the inactive enantiomer.

-

G3BP1-GFP is immunoprecipitated from the lysates using an anti-GFP antibody coupled to magnetic or agarose (B213101) beads.

-

The beads are washed to remove non-specific binders.

-

The immunoprecipitated protein complexes are eluted and analyzed by SDS-PAGE and Western blotting.

-

Blots are probed with antibodies against G3BP1, Caprin1, and USP10 to assess the amount of co-precipitated protein.

-

A dose-dependent reduction in the amount of Caprin1 and USP10 that co-precipitates with G3BP1 in the presence of this compound indicates disruption of the interaction.[1]

-

References

- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

FAZ-3780: A Potent Small Molecule Inhibitor of G3BP1/2 for Modulating Stress Granule Dynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of FAZ-3780, a small molecule inhibitor of the Ras-GTPase-activating protein SH3-domain-binding proteins 1 and 2 (G3BP1/2). G3BP1 and G3BP2 are key scaffolding proteins essential for the assembly of stress granules (SGs), which are dense cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress.[1][2] The formation of SGs is implicated in a variety of disease states, including cancer, neurodegeneration, and viral infections, making G3BP1/2 attractive therapeutic targets.[1][3][4][5] this compound offers a powerful tool for investigating the biology of stress granules and represents a promising avenue for therapeutic intervention.[3][6]

Mechanism of Action of this compound

This compound, also referred to as G3Ib, is designed to target a specific protein-protein interaction domain on G3BP1/2.[3][7] Its mechanism of action is centered on the disruption of the molecular scaffolding function of G3BP proteins, which is critical for the nucleation and growth of stress granules.

-

Target Binding Site: this compound binds with high affinity to the NTF2-like (NTF2L) domain of both G3BP1 and G3BP2.[3][7][8] This pocket is the same site targeted by certain viral proteins, such as the nsP3 peptide from Chikungunya virus, to inhibit the host's stress response.[4]

-

Disruption of Protein Interactions: The G3BP NTF2L domain serves as a binding site for other key stress granule components, most notably Caprin-1.[3] By occupying this pocket, this compound competitively inhibits the interaction between G3BP1/2 and Caprin-1.[3]

-

Inhibition of Condensation: The interaction between G3BP, Caprin-1, and RNA is a critical step that promotes the liquid-liquid phase separation (LLPS) leading to the formation of stress granules. This compound specifically inhibits this co-condensation process in vitro.[3][7][8]

-

Cellular Effects: In cellular models, this compound demonstrates two primary effects:

-

Inhibition of Formation: When cells are pre-treated with this compound, it effectively prevents the formation of stress granules upon the introduction of various stressors like oxidative stress (sodium arsenite) or heat shock.[3][9]

-

Dissolution of Pre-formed Granules: The addition of this compound to cells with existing stress granules leads to their rapid disassembly.[3][6][9]

-

Quantitative Data

The efficacy of this compound has been quantified through various biophysical and cellular assays. The data is summarized below for easy comparison.

Table 1: Binding Affinity of G3BP Inhibitors

This table presents the dissociation constants (Kd) for this compound (G3Ib) and a related compound, FAZ-3532 (G3Ia), binding to human G3BP1, as determined by surface plasmon resonance. Lower Kd values indicate higher binding affinity.

| Compound | Alias | Target | Kd (μM) | Reference |

| This compound | G3Ib | G3BP1 | 0.15 | [7][8] |

| FAZ-3532 | G3Ia | G3BP1 | 0.54 | [8] |

Table 2: Cellular Activity of this compound (G3Ib) in U2OS Cells

This table summarizes the dose-dependent effects of this compound on stress granule (SG) area in U2OS cells expressing G3BP1-GFP.

| Assay Type | Stressor | This compound Conc. (μM) | Observed Effect on SG Area | Reference |

| Inhibition of SG Formation | 500 μM NaAsO₂ | 5 | ~44% reduction | [4] |

| 20 | ~80% reduction | [4] | ||

| 50 | ~95% reduction | [4] | ||

| Dissolution of Pre-formed SGs | 250 μM NaAsO₂ | 50 | ~84% reduction (near-instantaneous) | [3] |

| Dissolution of Pre-formed SGs | 43°C Heat Shock | 50 | ~68% reduction (immediate) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the binding kinetics and affinity (Kd) of this compound to its target protein.

-

Immobilization: Recombinant human G3BP1 protein is covalently immobilized on a sensor chip surface.

-

Analyte Preparation: this compound (G3Ib) and control compounds are prepared in a series of dilutions. A typical top concentration for G3Ib is 2 μM, followed by a 1-in-2 dilution series.[3]

-

Binding Measurement: The prepared compound solutions are injected sequentially over the sensor surface. The binding is measured in real-time by detecting changes in the refractive index at the surface. A double-reference subtraction is used to correct for non-specific binding and buffer effects.[3]

-

Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Stress Granule Inhibition and Dissolution Assay

This live-cell imaging assay quantifies the effect of this compound on the dynamics of stress granules.

-

Cell Culture: U2OS cells stably expressing G3BP1-GFP are cultured in appropriate media on glass-bottom imaging dishes.[3]

-

For Inhibition Assay:

-

For Dissolution Assay:

-

Imaging: Cells are monitored using time-lapse fluorescence microscopy immediately after stress induction or compound addition. Images are captured at regular intervals.

-

Quantification: Image analysis software is used to segment the images and calculate the total area of G3BP1-GFP-positive puncta (stress granules) per cell. This is then normalized and compared across different treatment conditions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify direct target engagement of a drug within a cellular environment.[10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]

-

Cell Treatment: Culture the desired cells (e.g., U2OS) to confluency. Treat the cells with this compound or a vehicle control for a specified duration (e.g., 2 hours) at 37°C.[10]

-

Harvesting: Harvest the cells, wash with PBS, and resuspend them in PBS supplemented with protease inhibitors.[10]

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures for a set time (e.g., 3 minutes) using a PCR machine with a thermal gradient. A typical gradient might range from 40°C to 70°C.[11] An unheated control is kept at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

-

Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]

-

Detection: Carefully collect the supernatant. The amount of soluble G3BP1/2 protein remaining in each sample is quantified, typically by Western blotting using a specific anti-G3BP1 or anti-G3BP2 antibody.[10][13]

-

Analysis: The band intensities from the Western blot are quantified. A "melting curve" is generated by plotting the normalized band intensity against temperature. A shift of this curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.[10]

Summary and Future Directions

This compound is a high-affinity, cell-permeable small molecule that effectively inhibits the function of G3BP1 and G3BP2. By binding to the NTF2L domain, it disrupts the protein-protein interactions necessary for stress granule assembly, leading to both the prevention of their formation and the dissolution of existing granules.

The robust, quantitative data and detailed protocols presented here establish this compound as an invaluable chemical probe for:

-

Dissecting the molecular mechanisms of stress granule assembly and disassembly.

-

Investigating the role of stress granules in various cellular processes and disease models.

-

Serving as a lead compound for the development of therapeutics targeting diseases associated with aberrant stress granule dynamics, such as certain cancers and neurodegenerative disorders.

Further studies could explore the pharmacokinetic and pharmacodynamic properties of this compound in in vivo models to fully evaluate its therapeutic potential.

References

- 1. Frontiers | Research Progress on the Structure and Function of G3BP [frontiersin.org]

- 2. Both G3BP1 and G3BP2 contribute to stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

The Role of FAZ-3780 in Stress Granule Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stress granules (SGs) are dense intracellular aggregates of proteins and RNAs that form in response to various cellular stressors. Their formation is a highly regulated process, and dysregulation has been implicated in a range of diseases, including neurodegenerative disorders and cancer. A key protein orchestrating SG assembly is the Ras-GTPase-activating protein SH3-domain-binding protein 1 (G3BP1). FAZ-3780 has emerged as a potent small molecule inhibitor of SG formation by directly targeting G3BP1. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on stress granule dynamics, and detailed protocols for its experimental application.

Introduction to Stress Granules and G3BP1

Under cellular stress conditions, such as oxidative stress, heat shock, or viral infection, translational initiation is stalled. This leads to an accumulation of untranslated messenger ribonucleoproteins (mRNPs), which coalesce to form stress granules. SGs are dynamic, non-membranous organelles that play a crucial role in cellular stress response by sequestering and protecting mRNAs, modulating signaling pathways, and contributing to cell fate decisions.

G3BP1 is a critical nucleator of SG assembly. It acts as a scaffold, bringing together various protein and RNA components necessary for SG formation. The NTF2-like domain of G3BP1 is essential for its function, mediating key protein-protein interactions, including with Caprin1, another core SG protein that promotes granule assembly. The interaction between G3BP1 and Caprin1 is a crucial step in the initiation and maturation of stress granules.

This compound: A Specific Inhibitor of G3BP1-Mediated Stress Granule Formation

This compound (also known as G3Ib) is a small molecule designed to specifically inhibit the function of G3BP1.[1][2] It binds with high affinity to a pocket within the NTF2-like domain of G3BP1, the same site targeted by some viral proteins to evade the host stress response.[1] By occupying this pocket, this compound effectively disrupts the interaction between G3BP1 and its binding partners, most notably Caprin1.

Quantitative Analysis of this compound Activity

The efficacy of this compound in modulating G3BP1 function and stress granule formation has been quantitatively assessed through various in vitro and cellular assays.

| Parameter | Value | Assay | Source |

| Binding Affinity (Kd) to G3BP1 | 0.15 µM | Surface Plasmon Resonance | [2] |

| Inhibition of G3BP1-Caprin1 Interaction | Dose-dependent reduction | Co-immunoprecipitation | [1] |

| Dissolution of Pre-existing Stress Granules | Rapid dissolution observed within minutes | Live-cell imaging | [1] |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the allosteric inhibition of G3BP1-mediated protein-protein interactions. By binding to the NTF2-like domain, this compound prevents the recruitment of essential SG components, such as Caprin1, thereby halting the nucleation and growth of stress granules. Furthermore, the introduction of this compound to cells with pre-formed stress granules leads to their rapid disassembly, suggesting that the continuous interaction of G3BP1 with its partners is necessary for the maintenance of SG integrity.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on stress granule formation.

Stress Granule Induction and Inhibition Assay (Immunofluorescence)

This protocol describes the induction of stress granules in cultured cells and the assessment of their inhibition by this compound using immunofluorescence microscopy.

Materials:

-

Mammalian cell line (e.g., U2OS, HeLa)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound

-

Stress-inducing agent (e.g., Sodium Arsenite)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a stress granule marker (e.g., anti-G3BP1)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a specified pre-incubation time (e.g., 1 hour).

-

Stress Induction: Add the stress-inducing agent (e.g., 500 µM Sodium Arsenite) to the medium and incubate for the desired time (e.g., 30-60 minutes).

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and size of stress granules per cell.

Co-immunoprecipitation of G3BP1 and Caprin1

This protocol details the procedure to assess the effect of this compound on the interaction between G3BP1 and Caprin1.

Materials:

-

Cultured cells treated with this compound and/or a stressor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-G3BP1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-G3BP1 and anti-Caprin1)

Procedure:

-

Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.

-

Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: Incubate the clarified lysates with the anti-G3BP1 antibody for several hours to overnight at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads multiple times with wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer and heating.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against G3BP1 and Caprin1.

References

The Modulatory Role of FAZ-3780 on Liquid-Liquid Phase Separation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liquid-liquid phase separation (LLPS) is a fundamental biophysical process underpinning the formation of membraneless organelles, such as stress granules (SGs). The dysregulation of SG dynamics is implicated in a range of pathologies, including neurodegenerative diseases and cancer. A key scaffolding protein in SG assembly is the Ras-GTPase-activating protein-binding protein 1 (G3BP1). The small molecule FAZ-3780 has emerged as a potent inhibitor of G3BP1-mediated LLPS and subsequent stress granule formation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on LLPS. We present detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting G3BP1 and stress granule biology.

Introduction to this compound and its Target, G3BP1

Stress granules are dynamic, non-membranous cytoplasmic bodies that form in response to cellular stress.[1][2] They are sites of translational arrest and mRNA triage, playing a crucial role in the cellular stress response. The formation of stress granules is driven by the process of liquid-liquid phase separation (LLPS), where multivalent proteins and RNA molecules condense into a distinct liquid phase. A central hub in the intricate network of interactions that leads to SG assembly is G3BP1.[1][2]

This compound, also known as G3Ib, is a small molecule inhibitor designed to specifically target G3BP1.[1][2] It was developed as a peptide mimetic that binds to the NTF2-like (NTF2L) domain of G3BP1.[1] This domain is a critical interaction hub for other proteins, including Caprin-1, which is a key promoter of G3BP1-mediated condensation.[1] By binding to the NTF2L domain, this compound disrupts the interaction between G3BP1 and Caprin-1, thereby inhibiting the co-condensation of G3BP1, Caprin-1, and RNA, which is a critical step in the nucleation of stress granules.[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in-cell assays. The following tables summarize the key quantitative data regarding the interaction of this compound with G3BP1 and its inhibitory effect on LLPS and stress granule formation.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Source |

| Binding Affinity (Kd) to human G3BP1 | 0.15 µM | Surface Plasmon Resonance (SPR) | [3] |

| IC50 for inhibition of G3BP1/Caprin-1/RNA co-condensation | 1.1 µM | In vitro three-component LLPS assay | [2] |

Table 2: In-Cellular Activity of this compound

| Cell Line | Stress Inducer | This compound Concentration | % Reduction in Stress Granule Area | Source |

| U2OS | 500 µM Sodium Arsenite (20 min) | 5 µM | ~36% | [3] |

| U2OS | 500 µM Sodium Arsenite (20 min) | 20 µM | ~59% | [3] |

| U2OS | 43°C Heat Shock (15 min) | 50 µM | ~82% | [1] |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound can be visualized through signaling pathways and experimental workflows.

Figure 1: this compound inhibitory pathway on G3BP1-mediated stress granule formation.

Figure 2: Experimental workflow for the in vitro LLPS inhibition assay.

Detailed Experimental Protocols

In Vitro G3BP1/Caprin-1/RNA Co-condensation Assay

This protocol is adapted from the methodology described in Freibaum et al., 2024.[1]

Objective: To quantitatively assess the inhibitory effect of this compound on the co-condensation of G3BP1, Caprin-1, and RNA in a reconstituted system.

Materials:

-

Purified recombinant human G3BP1 protein

-

Purified recombinant human Caprin-1 protein

-

Total cellular RNA (e.g., extracted from U2OS cells)

-

This compound

-

DMSO (vehicle control)

-

LLPS Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂

-

384-well microscopy plates

Procedure:

-

Prepare a master mix of G3BP1 and Caprin-1 in LLPS buffer to final concentrations of 1.5 µM each.

-

Prepare serial dilutions of this compound in DMSO, and then dilute into LLPS buffer. Prepare a vehicle control with the same final concentration of DMSO.

-

Add the this compound dilutions or vehicle control to the wells of a 384-well plate.

-

Add the G3BP1/Caprin-1 master mix to each well.

-

Initiate the phase separation by adding total cellular RNA to a final concentration of 20 ng/µL.

-

Incubate the plate at room temperature for 10-15 minutes to allow for condensate formation.

-

Image the wells using a high-content imaging system or a confocal microscope. Fluorescently tagged proteins can be used for visualization.

-

Quantification:

-

Image-based: Acquire images and use image analysis software (e.g., ImageJ/Fiji) to segment and quantify the total area or intensity of the condensates in each well.

-

Turbidity-based: Alternatively, the assay can be performed in a spectrophotometer-compatible plate, and the turbidity of the solution can be measured at 600 nm as an indicator of condensate formation.

-

-

Calculate the percent inhibition of condensation for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In-Cell Stress Granule Inhibition Assay

This protocol is based on the methods described for assessing stress granule formation in cultured cells.[1]

Objective: To determine the efficacy of this compound in inhibiting the formation of stress granules in cultured cells.

Materials:

-

U2OS cells stably expressing a fluorescently tagged G3BP1 (e.g., G3BP1-GFP)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

This compound

-

DMSO (vehicle control)

-

Sodium Arsenite solution (stress inducer)

-

Phosphate-buffered saline (PBS)

-

Imaging plates or coverslips

Procedure:

-

Seed U2OS-G3BP1-GFP cells onto imaging plates or coverslips and allow them to adhere overnight.

-

Prepare working solutions of this compound and a vehicle control in cell culture medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 20 minutes.

-

Induce stress by adding sodium arsenite to the medium to a final concentration of 500 µM. For heat shock experiments, transfer the cells to a 43°C incubator.

-

Incubate the cells under stress conditions for the desired time (e.g., 20 minutes for arsenite, 15-30 minutes for heat shock).

-

For live-cell imaging, immediately transfer the plate to a pre-warmed and CO₂-controlled microscope stage.

-

For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Imaging and Quantification:

-

Acquire images using a confocal or high-content fluorescence microscope.

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the stress granule response. A common method is to set a threshold to identify G3BP1-positive puncta and calculate the total area of these puncta per cell.

-

Calculate the percentage of cells with stress granules or the average stress granule area per cell for each treatment condition.

-

-

Determine the dose-dependent effect of this compound on stress granule formation.

Fluorescence Recovery After Photobleaching (FRAP) Analysis (Proposed)

While not explicitly detailed in the primary literature for this compound, FRAP is a powerful technique to assess the effect of a compound on the liquidity and molecular dynamics within condensates.

Objective: To investigate if this compound alters the internal dynamics of G3BP1 within stress granules.

Materials:

-

Cells expressing a fluorescently tagged G3BP1 (e.g., G3BP1-GFP)

-

Confocal microscope with FRAP capabilities

Procedure:

-

Prepare and treat cells with this compound and a stress inducer as described in section 4.2.

-

Identify a cell with well-defined stress granules.

-

Acquire a pre-bleach image of the stress granule.

-

Use a high-intensity laser to photobleach a region of interest (ROI) within the stress granule.

-

Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

-

Normalize the fluorescence recovery data.

-

Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2).

-

-

Compare the mobile fraction and t1/2 between vehicle-treated and this compound-treated cells to determine if the compound alters the liquidity of the stress granules.

Conclusion

This compound is a valuable chemical probe for studying the role of G3BP1 in liquid-liquid phase separation and stress granule formation. Its specific mechanism of action, by disrupting the G3BP1-Caprin-1 interaction, provides a targeted approach to modulate these processes. The quantitative data and detailed protocols presented in this guide are intended to serve as a comprehensive resource for researchers in academia and industry. Further investigation into the effects of this compound and similar molecules will undoubtedly deepen our understanding of the biology of biomolecular condensates and may pave the way for novel therapeutic strategies for a variety of human diseases.

References

The Impact of FAZ-3780 on Cellular Stress Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FAZ-3780 has emerged as a potent and specific small molecule inhibitor of the Ras-GTPase-activating protein SH3 domain-binding proteins 1 and 2 (G3BP1/2). These proteins are central to the assembly of stress granules (SGs), which are dynamic, non-membranous organelles that form in response to a variety of cellular stressors. By binding to the NTF2-like (NTF2L) domain of G3BP1/2, this compound effectively disrupts the protein-protein interactions necessary for SG nucleation, leading to the inhibition of their formation and the dissolution of pre-existing SGs. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on key cellular stress response pathways, including the integrated stress response (ISR), apoptosis, and potential implications for the unfolded protein response (UPR) and the Nrf2-mediated oxidative stress response. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting cellular stress pathways.

Introduction to this compound and Cellular Stress Response

Cellular stress, induced by a multitude of factors such as oxidative stress, heat shock, viral infection, and nutrient deprivation, triggers a complex network of signaling pathways aimed at restoring homeostasis. A key event in the cellular stress response is the formation of stress granules (SGs), which are dense aggregates of stalled translation preinitiation complexes. G3BP1 and its paralog G3BP2 are essential scaffolding proteins that nucleate the assembly of SGs.

This compound (also known as G3Ib) is a small molecule inhibitor designed to specifically target the NTF2L domain of G3BP1 and G3BP2. This domain is crucial for the interaction of G3BPs with other SG components, such as Caprin1 and USP10. By competitively binding to this domain, this compound prevents the multimerization of G3BP and the subsequent recruitment of other proteins and RNA, thereby inhibiting SG assembly. This targeted inhibition provides a powerful tool to dissect the role of SGs in various cellular processes and presents a potential therapeutic strategy for diseases associated with aberrant SG formation, such as neurodegenerative disorders and cancer.

This compound's Mechanism of Action: Inhibition of G3BP-Mediated Stress Granule Formation

The primary mechanism of action of this compound is the direct inhibition of G3BP1 and G3BP2. This inhibition has been shown to be highly specific and potent.

Binding Affinity and Specificity

This compound exhibits a high binding affinity for the NTF2L domain of G3BP1. Quantitative data from surface plasmon resonance (SPR) has demonstrated this strong interaction.

| Compound | Target | Binding Affinity (Kd) |

| This compound (G3Ib) | Human G3BP1 | 0.15 µM |

Disruption of G3BP1/2 Interactions

The binding of this compound to the NTF2L domain of G3BP1/2 sterically hinders its interaction with other key proteins required for SG assembly, most notably Caprin1. This disruption is a critical step in preventing the nucleation of SGs.

This compound inhibits stress granule assembly by binding to G3BP1/2.

Impact on Cellular Stress Response Pathways

Integrated Stress Response (ISR)

The formation of SGs is a hallmark of the Integrated Stress Response (ISR), a central signaling network activated by various stress conditions that converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). While this compound directly inhibits SG formation, its effect on the upstream components of the ISR, such as eIF2α phosphorylation, has not been explicitly detailed in the available literature. However, by uncoupling eIF2α phosphorylation from SG assembly, this compound allows for the investigation of SG-independent functions of the ISR.

Apoptosis

G3BP1 has been implicated in the regulation of apoptosis, with its role being context-dependent. In several cancer cell lines, the inhibition of G3BP1 has been shown to promote apoptosis. This suggests that in these contexts, SGs may play a pro-survival role, and their inhibition by this compound could sensitize cancer cells to apoptotic stimuli.

Studies have shown that G3BP1 can regulate the production of reactive oxygen species (ROS), which are key signaling molecules in apoptosis. G3BP1 itself can have pro-oxidant activity, and its sequestration into SGs can modulate cellular redox balance. By preventing SG formation, this compound may alter the localization and activity of G3BP1, thereby influencing ROS levels and apoptotic signaling.

Potential pro-apoptotic effect of this compound via G3BP1 inhibition.

Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). ER stress is a known inducer of SG formation. Knockout of G3BPs has been shown to inhibit SG formation in response to ER stress.[1] While direct studies on the effect of this compound on the UPR signaling pathways (IRE1, PERK, and ATF6) are currently lacking, it is plausible that by inhibiting a key downstream event of ER stress (SG formation), this compound could modulate the overall cellular response to ER stress. Further research is needed to elucidate the precise impact of this compound on UPR signaling and its potential therapeutic implications for diseases associated with chronic ER stress.

Nrf2-Mediated Oxidative Stress Response

The transcription factor Nrf2 is a master regulator of the antioxidant response. While a direct link between this compound and the Nrf2 pathway has not been established in the reviewed literature, the interplay between oxidative stress, SG formation, and apoptosis suggests a potential for indirect effects. Oxidative stress is a potent inducer of SGs, and as mentioned, G3BP1 can influence cellular ROS levels. By modulating G3BP1 activity and SG dynamics, this compound could potentially impact the cellular redox state, which in turn could influence Nrf2 activation. This remains a speculative but intriguing area for future investigation.

Quantitative Data Summary

The following table summarizes the key quantitative findings on the effects of this compound.

| Parameter | Cell Line | Stressor | This compound Concentration | Effect |

| G3BP1 Binding Affinity (Kd) | - | - | - | 0.15 µM |

| Stress Granule Area | U2OS | Sodium Arsenite (500 µM) | 5 µM | ~36% reduction |

| Stress Granule Area | U2OS | Sodium Arsenite (500 µM) | 20 µM | ~59% reduction |

| Stress Granule Formation | U2OS | Sodium Arsenite (250 µM) | 50 µM | ~86% reduction |

Experimental Protocols

Cell Culture and Stress Induction

-

Cell Lines: U2OS (human osteosarcoma) and HeLa (human cervical cancer) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Stress Induction:

-

Oxidative Stress: Treat cells with sodium arsenite (NaAsO2) at a final concentration of 250 µM or 500 µM for 30 minutes.

-

Heat Shock: Expose cells to 43°C for 30 minutes.

-

Immunofluorescence Staining for Stress Granules

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with this compound or vehicle (DMSO) for the desired time and concentration.

-

Induce stress as described in section 5.1.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against a stress granule marker (e.g., anti-G3BP1, anti-eIF3b) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear staining.

-

Visualize and capture images using a fluorescence microscope.

Immunofluorescence workflow for stress granule analysis.

Live-Cell Imaging of Stress Granule Dynamics

-

Seed cells in a glass-bottom dish suitable for live-cell imaging.

-

Transfect cells with a fluorescently tagged SG marker (e.g., G3BP1-GFP).

-

Allow cells to express the fluorescent protein for 24-48 hours.

-

Replace the medium with imaging medium.

-

Place the dish on a heated microscope stage with CO2 control.

-

Acquire baseline images before treatment.

-

Add this compound or vehicle and/or a stressor to the cells.

-

Acquire time-lapse images to monitor the formation or dissolution of SGs.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of G3BP1/2 and stress granules in cellular physiology and disease. Its high potency and specificity make it a promising lead compound for the development of therapeutics targeting diseases characterized by dysregulated stress responses.

Future research should focus on elucidating the impact of this compound on other interconnected stress response pathways, particularly the UPR and the Nrf2 pathway. Understanding these broader effects will be crucial for predicting the therapeutic efficacy and potential side effects of G3BP inhibition. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and its therapeutic potential in animal models of disease.

References

Investigating the Therapeutic Potential of FAZ-3780: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FAZ-3780, a novel small molecule inhibitor of Ras GTPase-activating protein-binding protein 1 (G3BP1) and its paralog G3BP2. This compound, also referred to as G3Ib, presents significant therapeutic potential by modulating the formation of stress granules (SGs), cellular structures implicated in the pathology of various diseases, including cancer and neurodegenerative disorders. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols from foundational studies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is designed to specifically target the NTF2-like domain within G3BP1/2.[1][2] This domain is critical for the protein-protein interactions necessary for the assembly of SGs. Under cellular stress, G3BP1/2 acts as a central node, promoting the condensation of messenger ribonucleoproteins (mRNPs) into these dynamic, membrane-less organelles.[3] this compound functions by binding to a specific pocket within this NTF2L domain, thereby disrupting the crucial interaction between G3BP1, caprin 1, and RNA.[1][2][4][5] This inhibition of co-condensation effectively blocks the formation of stress granules and can lead to the dissolution of pre-existing ones.[3][4][5]

The presumed mechanism involves antagonizing the oligomerization of G3BP1/2 proteins, which prevents the necessary valency for the formation of the large, multimeric protein-RNA complexes that constitute stress granules.[3] Studies have demonstrated the efficacy of this compound across multiple cell types and in response to a variety of cellular stressors, highlighting its potential as a robust therapeutic agent and a valuable tool for studying stress granule biology.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations of this compound and its related compounds.

Table 1: Binding Affinity of G3BP Inhibitors to Human G3BP1

| Compound | Alias | Target Domain | Binding Affinity (Kd) |

| This compound | G3Ib | NTF2L | 0.15 μM |

| FAZ-3532 | G3Ia | NTF2L | 0.54 μM |

| FAZ-3852 | G3Ib' (inactive enantiomer) | NTF2L | 44.5 μM |

| FAZ-3861 | G3Ia' (inactive enantiomer) | NTF2L | 75.5 μM |

Data sourced from surface plasmon resonance (SPR) assays.[3]

Table 2: Efficacy of this compound in Inhibiting Stress Granule Formation in Cellular Assays

| Stressor | This compound Concentration | Reduction in Stress Granule Formation | Reduction in Total Stress Granule Area |

| Sodium Arsenite (250 μM) | 50 μM | ~94% | Not Reported |

| Heat Shock | 50 μM | ~82% | Not Reported |

| Not Specified | 5 μM | Not Reported | ~50% |

| Not Specified | 20 μM | Not Reported | ~85% |

| Not Specified | 50 μM | Not Reported | ~93% |

Data is relative to treatment with the inactive enantiomer control.[3][4]

Key Experimental Protocols

This section details the methodologies used to characterize the activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is used to determine the binding kinetics and affinity (Kd) of this compound to its target protein, G3BP1.

-

Instrumentation: A Biacore instrument is typically used for SPR analysis.

-

Immobilization: Recombinant human G3BP1 is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Analyte Preparation: this compound and its enantiomer control (FAZ-3852) are serially diluted to a range of concentrations. For this compound, a top concentration of 2 μM with subsequent half-dilutions is appropriate.[4][5][6] For the less active enantiomer, a higher top concentration of 50 μM may be used.[4][5][6]

-

Binding Assay: The diluted compounds are injected over the sensor chip surface containing the immobilized G3BP1. A reference flow cell without G3BP1 is used for double-reference subtraction to correct for bulk refractive index changes and non-specific binding.[4][5][6]

-

Data Analysis: The resulting sensorgrams, which plot response units over time, are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

In Vitro Co-condensation Assay

This assay visually determines the ability of this compound to disrupt the formation of protein-RNA condensates, which mimics the core of a stress granule.

-

Reagents:

-

Purified recombinant human G3BP1 protein.

-

Purified recombinant human caprin 1 protein.

-

An appropriate RNA source (e.g., total cellular RNA or a specific polynucleotide).

-

-

Procedure:

-

G3BP1, caprin 1, and RNA are mixed in a suitable buffer at concentrations known to promote liquid-liquid phase separation (LLPS).

-

The mixture is divided into experimental and control groups. This compound (G3Ib) is added to the experimental group, while its inactive enantiomer (G3Ib') or a vehicle control (e.g., DMSO) is added to the control groups.[4]

-

The samples are incubated to allow for condensate formation.

-

The formation of condensates (droplets) is observed and imaged using differential interference contrast (DIC) or fluorescence microscopy (if proteins are fluorescently tagged).

-

-

Endpoint: A significant reduction in the number or size of droplets in the this compound-treated sample compared to the control indicates inhibition of co-condensation.[4][5]

Cellular Stress Granule Inhibition and Dissolution Assay

This immunofluorescence-based assay quantifies the effect of this compound on SG formation in cultured cells.

-

Cell Culture: A suitable cell line (e.g., U2OS or G3BP1-GFP expressing cells) is seeded on chambered coverglass.[5]

-

Inhibition Protocol (Pre-treatment):

-

Dissolution Protocol (Post-treatment):

-

Cells are first treated with the stressor (e.g., 250 μM NaAsO2 for 30 minutes) to induce the formation of stress granules.[5]

-

This compound (e.g., 50 μM) is then added to the media, and cells are incubated for a further short period (e.g., 5 minutes) in the presence of both the stressor and the compound.[5]

-

-

Fixation and Staining:

-

Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde (PFA).[5]

-

Cells are permeabilized and stained with a primary antibody against a stress granule marker (e.g., anti-G3BP1 or anti-eIF3b) followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

-

-

Imaging and Analysis:

-

Images are acquired using a confocal or high-content imaging system.

-

Image analysis software is used to quantify the number, size, and total area of stress granules per cell. The percentage reduction in SG formation is calculated relative to cells treated with a vehicle or an inactive control compound.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound in blocking stress granule formation.

Caption: General experimental workflow for evaluating this compound efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

FAZ-3780: A Potent Modulator of G3BP-Mediated Stress Granule Assembly

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stress granules (SGs) are dense intracellular aggregates of proteins and mRNAs that form in response to cellular stress. Their formation is a highly regulated process, with the Ras-GTPase-activating protein-binding proteins 1 and 2 (G3BP1 and G3BP2) playing a central role in their nucleation and assembly. Dysregulation of stress granule dynamics has been implicated in a range of human pathologies, including neurodegenerative diseases and cancer, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of FAZ-3780 (also known as G3Ib), a small molecule inhibitor of G3BP-driven stress granule formation. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the associated cellular pathways and experimental workflows.

Introduction to G3BP and Stress Granule Formation

Under conditions of cellular stress, such as oxidative stress, heat shock, or viral infection, eukaryotic cells activate a conserved response that includes the transient arrest of translation and the sequestration of stalled translation initiation complexes into non-membranous compartments known as stress granules.[1] The formation of these granules is a dynamic process driven by liquid-liquid phase separation, with G3BP1 and its paralog G3BP2 acting as key orchestrators.[2][3][4][5][6]

G3BP proteins serve as a central hub, interacting with a multitude of other proteins and RNA molecules to drive the condensation of messenger ribonucleoprotein (mRNP) complexes into SGs.[2][3][4][7] The NTF2-like (NTF2L) domain of G3BP is critical for these interactions, mediating dimerization and binding to other SG components like Caprin-1 and USP10, which in turn regulate SG assembly.[2][3][8][9] Given the central role of G3BP in SG formation, its targeted inhibition presents a promising strategy for modulating cellular stress responses and treating associated diseases.[10]

This compound: A Small Molecule Inhibitor of G3BP

This compound (G3Ib) is a small molecule designed to specifically target the NTF2L domain of G3BP1 and G3BP2.[2][3][4][5] This compound was developed by mimicking the binding motif of the Chikungunya virus nsP3 protein, which naturally inhibits SG formation by interacting with G3BP.[2][3][10] By binding to a specific pocket within the NTF2L domain, this compound effectively disrupts the protein-protein interactions necessary for G3BP oligomerization and subsequent SG assembly.[2]

Mechanism of Action

The presumed mechanism of action for this compound involves the competitive antagonism of the binding between the G3BP1/2 NTF2L domain and its partners, such as Caprin-1 and USP10.[2] This disruption inhibits the multivalent interactions required for the formation of the large protein-RNA complexes that constitute stress granules.[2] this compound has been shown to not only prevent the formation of new stress granules in response to various stressors but also to promote the dissolution of pre-existing ones.[2][3][4]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from studies on this compound, demonstrating its binding affinity and inhibitory effects on stress granule formation.

Table 1: Binding Affinity of this compound to Human G3BP1

| Compound | Top Concentration (µM) | Binding Affinity (KD) |

| This compound (G3Ib) | 2 | High Affinity (Specific KD not stated, but sensorgrams indicate strong binding)[2] |

| FAZ-3852 (G3Ib' enantiomer control) | 50 | No Discernible Binding[2] |

Table 2: Inhibition of Stress Granule Formation by this compound in Cellular Assays

| Cell Line | Stressor | This compound (G3Ib) Concentration (µM) | % Inhibition of Stress Granule Formation |

| U2OS | Sodium Arsenite | 20 | Nearly complete inhibition[2] |

| U2OS | Sodium Arsenite | 50 | Nearly complete inhibition[2] |

| HeLa (G3BP1-GFP) | Not Specified | 50 | ~82%[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on G3BP-mediated processes.

Co-Immunoprecipitation Assay to Assess G3BP1-Partner Interactions

This protocol is used to determine if this compound disrupts the interaction between G3BP1 and its binding partners, such as Caprin-1 and USP10.[2][3]

Materials:

-

U2OS cells expressing G3BP1-GFP

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

This compound (G3Ib) and inactive enantiomer (G3Ib')

-

Anti-GFP antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies against Caprin-1 and USP10

-

Secondary antibodies conjugated to HRP

Procedure:

-

Culture U2OS cells expressing G3BP1-GFP to ~80-90% confluency.

-

Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

Treat the cell lysates with varying concentrations of this compound or the inactive enantiomer for a specified time.

-

Add anti-GFP antibody to the lysates and incubate to form immune complexes.

-

Add Protein A/G magnetic beads to pull down the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using SDS sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against G3BP1-GFP, Caprin-1, and USP10.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the effect of this compound on the co-immunoprecipitation of Caprin-1 and USP10 with G3BP1-GFP.

Cellular Stress Granule Formation Assay

This assay is used to quantify the inhibitory effect of this compound on the formation of stress granules in cultured cells.[11][12][13]

Materials:

-

U2OS or HeLa cells (can be stably expressing a fluorescently tagged SG marker like G3BP1-GFP)

-

Cell culture medium and supplements

-

This compound (G3Ib) and inactive enantiomer (G3Ib')

-

Stress-inducing agent (e.g., sodium arsenite)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Primary antibody against a stress granule marker (e.g., G3BP1 or eIF3η) if not using a fluorescently tagged cell line

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or the inactive enantiomer for a defined period.

-

Induce stress by adding a stressor (e.g., 500 µM sodium arsenite) to the culture medium and incubate for a specified time (e.g., 30-60 minutes).[11]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

If required, perform immunofluorescence staining for a stress granule marker.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and size of stress granules per cell in multiple fields of view for each condition.

-

Calculate the percentage of cells with stress granules and the average number of granules per cell to determine the inhibitory effect of this compound.

Conclusion

This compound represents a significant advancement in the study of stress granule biology and a promising lead for the development of therapeutics targeting diseases associated with aberrant stress granule dynamics. Its specific mechanism of action, involving the direct inhibition of G3BP function, provides a powerful tool for dissecting the intricate cellular processes governed by these dynamic structures. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other G3BP inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Identification of small molecule inhibitors of G3BP-driven stress granule formation | Semantic Scholar [semanticscholar.org]

- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. G3BP1 is a tunable switch that triggers phase separation to assemble stress granules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G3BP isoforms differentially affect stress granule assembly and gene expression during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug which blocks stress granule formation offers insight into biomolecular condensates | St. Jude Research [stjude.org]

- 11. Protocol for the determination of intracellular phase separation thresholds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualization of G3BP Stress Granules Dynamics in Live Primary Cells [jove.com]

- 13. A Quantitative Assay to Measure Stress Granule Association of Proteins and Peptides in Semi-permeabilized Human Cells [bio-protocol.org]

An In-depth Technical Guide to the Binding Affinity of FAZ-3780 to G3BP1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of FAZ-3780, a small molecule inhibitor, to Ras GTPase-activating protein-binding protein 1 (G3BP1). G3BP1 is a key protein in the formation of stress granules (SGs), which are membrane-less organelles implicated in various disease states, including neurodegeneration and cancer.[1][2] Understanding the molecular interactions between small molecule inhibitors like this compound and G3BP1 is crucial for the development of novel therapeutics designed to modulate stress granule dynamics.

This compound, also referred to as G3BP inhibitor b (G3Ib), has been identified as a high-affinity binder to a specific pocket within the NTF2-like (NTF2L) domain of G3BP1.[3][4] This interaction is critical as the NTF2L domain mediates G3BP1 dimerization and its association with other key proteins involved in stress granule assembly, such as Caprin-1 and USP10.[3][5] By binding to this pocket, this compound effectively antagonizes the protein-protein interactions necessary for G3BP oligomerization, thereby inhibiting the formation of stress granules and even promoting the dissolution of pre-existing ones.[1][3]

Quantitative Data Presentation

The binding affinity of this compound and its less active enantiomer, FAZ-3852, to human G3BP1 has been quantitatively assessed using Surface Plasmon Resonance (SPR). The data highlights the high affinity and stereospecificity of the interaction.

| Compound | Alias | Target Protein | Experimental Technique | Key Parameters | Observed Affinity | Citation |

| This compound | G3Ib | Human G3BP1 (NTF2L Domain) | Surface Plasmon Resonance (SPR) | Top concentration tested: 2 µM | High Affinity | [3][4] |

| FAZ-3852 | G3Ib' (enantiomer) | Human G3BP1 (NTF2L Domain) | Surface Plasmon Resonance (SPR) | Top concentration tested: 50 µM | Strongly reduced affinity compared to this compound | [3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound on G3BP1.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol describes the method used to determine the direct binding of this compound to G3BP1.[4]

Objective: To measure the binding affinity and kinetics of this compound to the NTF2L domain of G3BP1.

Instrumentation:

-

Biacore 8K instrument (Cytiva) or equivalent SPR system.[4]

Materials:

-

Sensor Chip: Neutravidin-coated sensor chip.[4]

-

Ligand: Biotinylated, AVI-tagged NTF2L domain of human G3BP1.[4]

-

Analyte: this compound (G3Ib) and its enantiomer FAZ-3852 (G3Ib') dissolved in an appropriate buffer containing DMSO.

-

Running Buffer: 20 mM Tris, 300 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4.[4]

-

Reference Surface: A neutravidin-only surface is used for reference subtraction.[4]

Procedure:

-

System Preparation: The SPR system is equilibrated to 25°C. The running buffer is degassed and primed through the system.[4]

-

Ligand Immobilization: The biotinylated G3BP1 NTF2L domain is captured on the neutravidin sensor chip surface. The protein is injected over the flow cell until a capture level of approximately 1,000 resonance units (RU) is achieved. A separate flow cell is left with only neutravidin to serve as a reference.[4]

-

Analyte Injection: this compound is prepared in a serial dilution (e.g., a 1/2 dilution series with a top concentration of 2 µM) in running buffer.[3][4]

-

Binding Measurement: Each concentration of the analyte is injected over the G3BP1-immobilized surface and the reference surface for a set association time (e.g., 90 seconds), followed by a dissociation phase with running buffer. The response is measured in real-time.[3][6]

-

Data Analysis:

-

The data is double-reference subtracted, where the signal from the reference flow cell is subtracted from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.[4]

-

Equilibrium binding analysis is performed by measuring the binding response at the end of the 90-second association phase, ensuring equilibrium has been reached.[3]

-

The equilibrium dissociation constant (Kd) is estimated by fitting the data to a 1:1 Langmuir binding model.[4]

-

No surface regeneration is required between cycles as the small molecules dissociate completely.[3]

-

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to assess how this compound affects the interaction between G3BP1 and its binding partners, Caprin-1 and USP10.[3]

Objective: To determine if this compound disrupts the interaction of G3BP1 with endogenous Caprin-1 and USP10 in a cellular context.

Materials:

-

U2OS cells expressing G3BP1-GFP.[3]

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

This compound (G3Ib) and inactive enantiomer (G3Ib').

-

Anti-GFP magnetic beads or agarose.

-

Antibodies: Primary antibodies against Caprin-1 and USP10, and appropriate secondary antibodies for Western blotting.

Procedure:

-

Cell Lysis: U2OS G3BP1-GFP cells are harvested and lysed to prepare whole-cell lysates.

-

Compound Treatment: The lysates are treated with increasing concentrations of this compound or the inactive enantiomer as a control.[3]

-

Immunoprecipitation: G3BP1-GFP is immunoprecipitated from the treated lysates using anti-GFP beads. The beads are incubated with the lysates to allow the antibody to bind to G3BP1-GFP and any associated proteins.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The protein complexes are eluted from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against G3BP1, Caprin-1, and USP10 to detect the presence and relative amounts of these proteins in the immunoprecipitated complex.

-

Analysis: A dose-dependent reduction in the amount of co-immunoprecipitated Caprin-1 and USP10 with G3BP1 in the presence of this compound indicates that the compound disrupts these interactions.[3]

Visualizations

Experimental Workflow: Surface Plasmon Resonance

Caption: Workflow for determining this compound binding affinity to G3BP1 via SPR.

Signaling Pathway: G3BP1 Inhibition by this compound

Caption: this compound inhibits G3BP1-mediated stress granule formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel small molecule ligands of the RNA-Binding protein G3BP1, which regulate stress granule formation | Poster Board #418 - American Chemical Society [acs.digitellinc.com]

- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G3BP1 is a tunable switch that triggers phase separation to assemble stress granules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. path.ox.ac.uk [path.ox.ac.uk]

FAZ-3780 (G3Ib): A Small Molecule Modulator of Stress Granule Dynamics in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are often characterized by the pathological aggregation of proteins and disruptions in RNA metabolism.[1][2] A key cellular process implicated in these pathologies is the formation of stress granules (SGs), which are dense intracellular aggregates of proteins and RNAs that form in response to cellular stress.[3][4] While typically a protective mechanism, aberrant or persistent stress granule formation is increasingly linked to the progression of neurodegeneration.[3][5] This guide focuses on FAZ-3780, also known as G3BP inhibitor b (G3Ib), a small molecule designed to modulate stress granule formation by targeting the Ras GTPase-activating protein-binding protein 1 (G3BP1).[3][4][6] We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize relevant biological pathways and experimental workflows.

Introduction to this compound (G3Ib) and its Target, G3BP1

This compound (G3Ib) is a novel small molecule inhibitor of G3BP-driven stress granule formation.[3][4] G3BP1 is a crucial protein in the initiation and assembly of stress granules.[7] Under conditions of cellular stress, G3BP1 acts as a scaffold, bringing together various proteins and messenger RNAs (mRNAs) to form these granules.[3] The NTF2-like domain of G3BP1 is essential for its function in stress granule nucleation and for its interaction with other proteins.[7]

This compound was developed to bind to a specific pocket within the NTF2-like domain of G3BP1, a site also targeted by some viruses to inhibit the host's stress response.[3][4] By binding to this pocket, this compound disrupts the interaction of G3BP1 with its binding partners, thereby inhibiting the formation of stress granules.[3] This mechanism of action holds therapeutic promise for neurodegenerative diseases where dysregulated stress granule dynamics are a contributing factor.[3][6]

Mechanism of Action of this compound (G3Ib)

This compound (G3Ib) functions by directly binding to the NTF2-like domain of G3BP1.[3][4] This binding event competitively inhibits the association of G3BP1 with other key proteins required for stress granule assembly, such as Caprin-1 and USP10.[3] The disruption of these protein-protein interactions prevents the nucleation and growth of stress granules.[3] Furthermore, this compound has been shown to not only prevent the formation of new stress granules but also to promote the disassembly of pre-existing ones.[3][4][6]

The proposed mechanism of action involves the following key steps:

-

Binding to G3BP1: this compound binds with high affinity to the NTF2-like domain of G3BP1.[3][4]

-

Inhibition of Protein-Protein Interactions: This binding blocks the interaction of G3BP1 with its binding partners.[3]

-

Disruption of Liquid-Liquid Phase Separation: The inhibition of these interactions disrupts the liquid-liquid phase separation process that underlies stress granule formation.[3]

-

Inhibition and Dissolution of Stress Granules: As a result, the formation of new stress granules is inhibited, and existing granules are dissolved.[3][4]

Signaling Pathway of this compound (G3Ib) Action

Caption: Mechanism of this compound (G3Ib) in inhibiting stress granule formation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound (G3Ib).

Table 1: Binding Affinity of this compound (G3Ib) to G3BP1

| Compound | Top Concentration (µM) |

| This compound (G3Ib) | 2 |

| FAZ-3852 (G3Ib' - inactive enantiomer) | 50 |

Data from surface plasmon resonance experiments.[3][4]

Table 2: Efficacy of this compound (G3Ib) in a Cellular Model of Neurodegeneration

| Treatment | Percentage of Cells with Stress Granules | % Dissolution of Stress Granules |

| Before G3Ib | ~20% | N/A |

| After G3Ib (50 µM) | Not Reported | 69% |

| After G3Ib' (inactive enantiomer) | Not Reported | 6% |

U2OS cells expressing mutant VCP A232E, a model for multisystem proteinopathy.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound (G3Ib).

In Vitro Liquid-Liquid Phase Separation (LLPS) Assay

This assay assesses the ability of this compound to inhibit the formation of G3BP1-containing condensates in a test tube.

-

Reagents:

-

Purified human G3BP1 protein

-

Purified FLAG-GFP-G3BP1

-

Purified Caprin-1 protein

-

Total cellular RNA from U2OS cells

-

LLPS buffer (37 mM Tris pH 7.5, 116 mM NaCl, 0.33% NP-40, 2.6% glycerol, 0.5 mM DTT)

-

This compound (G3Ib) dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture with a total volume of 30 µl in the LLPS buffer.

-

Add total cellular RNA to a final concentration of 20 ng/µL.

-

Add G3BP1 to a final concentration of 1.425 µM, FLAG-GFP-G3BP1 to 0.075 µM, and Caprin-1 to 1.5 µM.

-

Add this compound or DMSO (vehicle control) to the desired final concentration.

-

Initiate the reaction by adding the G3BP1/Caprin-1 protein mix to the cellular RNA.

-

Shake the mixture for 3 minutes at 450 rpm.

-